molecular formula C17H17N5O B2643787 5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-13-0

5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2643787
CAS RN: 900013-13-0
M. Wt: 307.357
InChI Key: WJAYCHAJECTFGR-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as BMTA, is an organic compound that has been studied extensively by scientists due to its potential applications in a variety of fields. BMTA is a heterocyclic compound composed of a benzyl group, an amino group, and a carboxamide group. Its structure is unique and provides a scaffold for many different reactions. This compound has been used for a variety of scientific research applications, such as drug development, nanomaterials, and biochemistry.

Scientific Research Applications

Synthesis and Biological Activity

  • Antiviral Applications : A study detailed the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the bird flu influenza (H5N1) virus. This suggests the potential application of similar triazole compounds in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

  • Antimicrobial Applications : Research on 1,2,4-triazole derivatives showed that some newly synthesized compounds possess good to moderate activities against various test microorganisms, indicating their potential use as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Cancer Research : A study synthesized and evaluated N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, showing potent anticancer activity, particularly against the MCF-7 breast cancer cell line. This highlights the potential of triazole compounds in cancer therapy (Butler, Kelly, Harry, Tiedt, White, Devery, & Kenny, 2013).

  • Synthetic Methods : The synthesis of triazole compounds often involves innovative methods, such as ruthenium-catalyzed cycloaddition, highlighting the versatility of these compounds in chemical synthesis and their potential as scaffolds for developing biologically active compounds (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

  • X-ray Contrast Agents : The synthesis of oxazolidin-2-one derivatives linked to triiodobenzenedicarboxamide analogs showcases the application of triazole compounds in developing X-ray diagnostic agents. This indicates the versatility of triazole-based compounds beyond purely pharmaceutical applications (Pillai, Diamantidis, Duncan, & Ranganathan, 1994).

properties

IUPAC Name

5-amino-1-benzyl-N-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-6-5-9-14(10-12)19-17(23)15-16(18)22(21-20-15)11-13-7-3-2-4-8-13/h2-10H,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAYCHAJECTFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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